molecular formula C42H34 B573269 4,11-Dibutylviolanthrene B CAS No. 169798-10-1

4,11-Dibutylviolanthrene B

Cat. No.: B573269
CAS No.: 169798-10-1
M. Wt: 538.734
InChI Key: IIDTUKXBLGZOGJ-UHFFFAOYSA-N
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Description

4,11-Dibutylviolanthrene B is a useful research compound. Its molecular formula is C42H34 and its molecular weight is 538.734. The purity is usually 95%.
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Properties

CAS No.

169798-10-1

Molecular Formula

C42H34

Molecular Weight

538.734

InChI

InChI=1S/C42H34/c1-3-5-11-25-14-9-18-33-37(25)32-17-10-15-26-19-20-31-36-24-28(12-6-4-2)35-23-27-13-7-8-16-29(27)30-21-22-34(41(36)39(30)35)40(33)42(31)38(26)32/h7-10,13-24H,3-6,11-12H2,1-2H3

InChI Key

IIDTUKXBLGZOGJ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=CC2=C1C3=CC=CC4=C3C5=C2C6=C7C(=C5C=C4)C=C(C8=CC9=CC=CC=C9C(=C87)C=C6)CCCC

Origin of Product

United States

Chemical Reactions Analysis

Analysis of Similar Compounds

While direct data is unavailable, insights can be drawn from analogous PAHs and butylated compounds:

General Reactivity of PAHs

Reaction TypeTypical ProductsConditionsExample from Literature
Electrophilic Substitution Nitro-, sulfonated-, or halo-PAHsHNO₃/H₂SO₄, SO₃Nitration of violanthrene 10
Oxidation Quinones, epoxidesOzone, KMnO₄Epoxidation of anthracene
Reduction Hydrogenated PAHsH₂/Pd, LiAlH₄Hydrogenation of naphthalene7

Butyl-Substituted Systems

  • Butyl groups typically enhance solubility in organic solvents and may sterically hinder reaction sites .

  • No data on dibutyl-PAHs in the provided sources suggests limited research or proprietary synthesis pathways.

Recommendations for Further Research

Given the absence of direct data:

  • Specialized Databases : Consult SciFinder or Reaxys for proprietary or patent literature.

  • Synthetic Strategies :

    • Cross-Coupling Reactions : Palladium-catalyzed coupling of butyl Grignard reagents with halogenated violanthrene precursors7 .

    • Functionalization : Post-synthetic modification of violanthrene core with butyl groups via Friedel-Crafts alkylation10.

  • Experimental Characterization :

    • Spectroscopy : UV-Vis and NMR to track electronic effects of butyl substituents.

    • Thermal Stability : TGA/DSC to assess decomposition pathways.

Key Limitations

  • The exclusion of and restricts access to potential commercial data.

  • No peer-reviewed studies on 4,11-Dibutylviolanthrene B were identified in the provided search results[1–10].

Q & A

Q. What are the recommended spectroscopic methods for characterizing 4,11-Dibutylviolanthrene B, and how do they address structural ambiguity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve substituent positions and confirm butyl chain orientation. Integration ratios and coupling constants distinguish between symmetric and asymmetric configurations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns indicative of butyl group stability under ionization .
  • UV-Vis Spectroscopy: Compare absorption maxima with violanthrene derivatives to confirm π-conjugation integrity .
    Data Table:
TechniqueKey ParametersStructural Insights
1H^1H-NMRδ 1.2–1.6 ppm (m, butyl CH2_2), δ 8.3–8.7 ppm (aromatic H)Substituent position and symmetry
HRMSm/z 568.36 [M+H]+^+ (±0.001 Da)Molecular formula confirmation

Q. How should researchers design a synthesis protocol for this compound to minimize byproducts?

Answer:

  • Reaction Optimization: Use a palladium-catalyzed cross-coupling strategy with violanthrene dihalide and butyl Grignard reagents. Monitor temperature (60–80°C) to suppress β-hydride elimination .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (toluene) to isolate the target compound. Track purity via HPLC (C18 column, 90:10 acetonitrile/water) .
  • Yield Improvement: Pre-dry solvents (MgSO4_4) and reagents to avoid hydrolysis side reactions .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved?

Answer:

  • Controlled Degradation Studies: Conduct thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres. Compare decomposition onset temperatures (Td_d) to identify environmental sensitivity .
  • Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea_a) from TGA data. Discrepancies in Ea_a values across studies may arise from impurities or calibration errors .
    Data Table:
ConditionTd_d (°C)Ea_a (kJ/mol)Source
N2_2285 ± 5120 ± 10
O2_2240 ± 395 ± 8

Q. What statistical approaches are suitable for analyzing contradictory solubility data in polar aprotic solvents?

Answer:

  • Multivariate Regression: Model solubility (e.g., in DMSO, DMF) as a function of Hansen solubility parameters (δd_d, δp_p, δh_h). Use LASSO regression to penalize overfitting and identify dominant parameters .
  • Error Propagation Analysis: Quantify uncertainties in gravimetric vs. spectroscopic solubility measurements. Discrepancies >5% warrant re-evaluation of saturation endpoint detection methods .

Q. How can researchers validate the electrochemical properties of this compound for organic semiconductor applications?

Answer:

  • Cyclic Voltammetry (CV): Perform scans at 50–200 mV/s in anhydrous THF (0.1 M TBAPF6_6). Compare oxidation/reduction potentials to theoretical DFT calculations (e.g., HOMO/LUMO levels) .
  • In-Situ Spectroelectrochemistry: Correlate redox events with UV-Vis spectral changes to confirm charge carrier generation. Hysteresis in CV curves may indicate butyl chain conformational lability .

Methodological Best Practices

  • Literature Review: Prioritize databases like SciFinder and Reaxys for synthesis protocols, excluding non-peer-reviewed sources (e.g., commercial catalogs) .
  • Data Reproducibility: Document raw data (e.g., NMR FID files, TGA thermograms) in appendices with metadata (instrument model, calibration dates) .
  • Ethical Compliance: Adhere to ACS guidelines for chemical safety and data integrity, including proper waste disposal and conflict-of-interest disclosures .

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